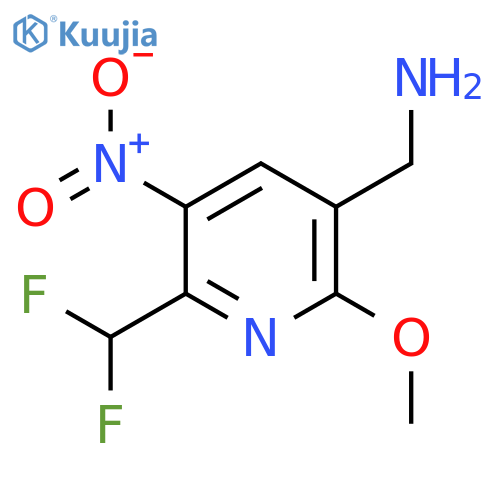Cas no 1805146-85-3 (3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine)
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridineは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての潜在性を有する。分子内にアミノメチル基、ジフルオロメチル基、メトキシ基、ニトロ基という複数の反応性官能基を備えており、選択的修飾や多段階合成に適した構造特性を示す。特に、ジフルオロメチル基の導入により代謝安定性が向上し、生体利用度の改善が期待できる点が特徴的である。ニトロ基の求電子性を利用した置換反応や還元反応への適用可能性も、本化合物の合成有用性を高めている。

1805146-85-3 structure
商品名:3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine
CAS番号:1805146-85-3
MF:C8H9F2N3O3
メガワット:233.172168493271
CID:4895789
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine
-
- インチ: 1S/C8H9F2N3O3/c1-16-8-4(3-11)2-5(13(14)15)6(12-8)7(9)10/h2,7H,3,11H2,1H3
- InChIKey: HLFCHNOZESRXJR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(CN)=C(N=1)OC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 94
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019947-1g |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029019947-500mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029019947-250mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine |
1805146-85-3 | 95% | 250mg |
$960.40 | 2022-04-01 |
3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1805146-85-3 (3-(Aminomethyl)-6-(difluoromethyl)-2-methoxy-5-nitropyridine) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
